4-Iodo-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLJNIIXFJXKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodo 3 Methoxypyridine
Classical Halogenation Reactions and Their Regiochemical Control
Classical electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring is notoriously difficult compared to benzene. The nitrogen atom deactivates the ring towards electrophilic attack and, under the acidic conditions often used for halogenation, becomes protonated, further increasing this deactivation. wikipedia.org Direct halogenation of pyridine, when it does occur, typically requires harsh conditions and favors substitution at the C3 and C5 positions. nih.gov
For instance, direct iodination of unsubstituted pyridine is generally not a feasible route. To overcome the low reactivity, methods often employ more potent iodinating agents generated in situ, such as using iodine in the presence of an oxidizing agent or a strong Lewis acid. nih.govrsc.org However, achieving regioselectivity, especially for the C4 position in a substituted pyridine, remains a significant challenge with these classical methods. The presence of an electron-donating group like a methoxy (B1213986) group can activate the ring, but the directing effects may not be sufficient to overcome the inherent reactivity patterns of the pyridine nucleus, often leading to mixtures of isomers. nih.gov
Another strategy involves the halogenation of pyridine N-oxides. The N-oxide group activates the ring for electrophilic substitution, particularly at the C4 position. nih.govwikipedia.org Following nitration at C4, the nitro group can be displaced by a halide. This multi-step sequence offers a classical alternative for C4-functionalization. nih.gov
Deprotonative Metalation-Iodolysis Sequences in Pyridine Functionalization
A more modern and highly regioselective method for functionalizing pyridines is through deprotonative metalation, followed by quenching with an electrophile (in this case, iodolysis). znaturforsch.com This approach bypasses the challenges of electrophilic substitution by creating a nucleophilic pyridyl anion that readily reacts with an iodine source.
Lithium-Mediated Deprotonation for Site-Selective Functionalization
Organolithium reagents are powerful bases capable of abstracting a proton from the pyridine ring, a process known as lithiation. nih.gov The position of deprotonation can be precisely controlled by the substituents already present on the ring, the choice of the lithium base, and the reaction conditions. znaturforsch.comnih.gov
The success of a deprotonative metalation strategy hinges on the careful optimization of reaction parameters to control both chemoselectivity (deprotonation vs. nucleophilic addition) and regioselectivity. nih.gov
Key Optimization Parameters:
Base Selection: Common lithium bases include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium amides like lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP). Sterically hindered bases like LTMP can access positions that might be sterically blocked for less bulky reagents. znaturforsch.com The use of mixed aggregates, such as nBuLi with lithium 2-dimethylaminoethanolate (LiDMAE), can also enhance regioselectivity. znaturforsch.comarkat-usa.org
Solvent: The choice of solvent is critical. Coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. nih.gov
Temperature: Deprotonation reactions are typically performed at low temperatures (e.g., -78 °C to -25 °C) to prevent side reactions, such as nucleophilic addition of the base to the pyridine ring or decomposition of the thermally unstable lithiated intermediate. znaturforsch.com
Electrophile: For the synthesis of 4-iodo-3-methoxypyridine, the lithiated intermediate is trapped with an iodine source, most commonly a solution of molecular iodine (I₂) in THF. fao.org
The following table provides examples of how these conditions are applied in the functionalization of various pyridine derivatives.
| Pyridine Derivative | Base | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | TMPMgCl·LiCl | THF | -25 | DMF | 3,5-Dibromopicolinaldehyde | 85 | znaturforsch.com |
| 2,6-Dichloropyridine | LDA | THF | -75 | I₂ | 2,6-Dichloro-3-iodopyridine | - | znaturforsch.com |
| 3-Cyanopyridine | TMP₃CdLi | THF | 25 | I₂ | 3-Cyano-4-iodopyridine | 61 | znaturforsch.com |
| 2-Methoxypyridine | (TMP)₃FeLi | THF | RT | I₂ | 3-Iodo-2-methoxypyridine | 51 | fao.org |
Directed Ortho Metalation (DoM) is a powerful subtype of deprotonative metalation where a substituent on an aromatic ring directs the lithiation to its immediate neighboring (ortho) position. wikipedia.org The directing group, often a heteroatom-containing functionality like a methoxy group (-OCH₃), coordinates to the lithium base, delivering it to the ortho proton and thereby ensuring high regioselectivity. wikipedia.orgorganic-chemistry.org
In the context of synthesizing this compound, the starting material is 3-methoxypyridine (B1141550). The methoxy group at the C3 position can direct metalation to either the C2 or C4 positions. The outcome is highly dependent on the reaction conditions, particularly the base used. znaturforsch.com
Deprotonation at C2: The C2 position is electronically activated by both the pyridine nitrogen and the C3-methoxy group. Using sterically hindered bases like mesityllithium (B1247292) can lead to regioselective deprotonation at the C2 position. znaturforsch.com
Deprotonation at C4: To achieve the desired 4-iodo substitution, deprotonation must occur at the C4 position. This is the key step in the synthesis. While the C2 position is often more acidic, careful selection of reagents can favor C4 lithiation. The subsequent reaction of the 3-methoxy-4-lithiopyridine intermediate with iodine affords this compound. pipzine-chem.com
The general principle of DoM is illustrated below, showing how a directing metalation group (DMG) guides the deprotonation to the ortho position, which is then functionalized by an electrophile (E).
General Scheme of Directed Ortho Metalation
An aromatic ring with a directing metalation group (DMG) interacts with an alkyllithium reagent, leading to deprotonation at the ortho position. The resulting aryllithium species reacts with an electrophile (E). wikipedia.org
For the specific synthesis of this compound, the process starts with 3-methoxypyridine, which undergoes directed lithiation at the C4 position, followed by iodolysis to yield the final product.
Magnesium- and Zinc-Organometallic Reagents in Pyridine Metalation
The use of magnesium and zinc organometallic reagents is a key strategy for the functionalization of pyridines and other heterocyclic compounds. nih.govnih.gov These reagents can be prepared through direct metal insertion into organic halides, facilitated by the presence of lithium chloride, or via a bromine/magnesium exchange using reagents like i-PrMgCl·LiCl. nih.gov Another approach involves metalation with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov
Mixed lithium-zinc combinations, such as those derived from ZnCl2·TMEDA and LiTMP, have been effectively used for the deprotonative metalation of substituted pyridines. researchgate.net For instance, the metalation of 3-methoxypyridine followed by interception with iodine leads to functionalization at the 4-position, yielding this compound. researchgate.net The regioselectivity of these reactions is influenced by the calculated CH acidities of the pyridine substrates. researchgate.net While TMPMgCl·LiCl often undergoes kinetic metalations, TMPZnCl·LiCl tends to follow thermodynamic pathways, making pKa values a useful predictor of the zincation site. nih.gov
The compatibility of many magnesium and zinc organometallics with strong Lewis acids like BF3·OEt2 allows for selective metalations. nih.govthieme-connect.de Furthermore, magnesium has been utilized in the catalytic hydroboration of pyridines, providing access to borylated dihydropyridines. bath.ac.uk
Computational Studies on Regioselectivity in Deprotonative Metalation Processes
Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the regioselectivity observed in the deprotonative metalation of pyridines. acs.orgnih.gov These studies help to elucidate the mechanisms of such reactions and predict outcomes. acs.org
For instance, theoretical calculations have been used to analyze the reaction of alkyllithium-lithium-aminoalkoxide superbases with pyridine derivatives. nih.gov These studies have shown that the chemoselectivity of the reaction—whether it proceeds via nucleophilic addition or α-lithiation—is critically dependent on the type of aggregate formed by the reagents. nih.gov Dimeric aggregates tend to lead to nucleophilic addition, whereas tetrameric aggregates favor α-lithiation. nih.gov
DFT calculations at the B3LYP/6-31G(d) level have been employed to characterize reactive aggregates and transition structures, and to estimate free energies of activation. nih.gov Such computational models have successfully rationalized the observed regioselectivities in the deprotonation of various methoxy- and fluoropyridines using a mixed lithium-zinc base. researchgate.net The calculated CH acidities of the pyridine substrates, both as free molecules and in complexes with reagents like LiCl and LiTMP, have been shown to correlate well with the experimental outcomes. researchgate.net These studies highlight how the coordination of the metal to the pyridine nitrogen and the methoxy group can influence the acidity of different C-H bonds on the ring, thereby directing the regioselectivity of metalation. researchgate.net
Halogen Dance Reactions and Their Application to Pyridine Isomerization
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.netwikipedia.org This reaction is a powerful tool for accessing isomers that are difficult to synthesize through conventional methods. researchgate.net The driving force for this rearrangement is thermodynamic stability. wikipedia.org
In the context of pyridines, the halogen dance reaction can be initiated by strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). researchgate.netwikipedia.org The reaction proceeds through a stepwise mechanism involving deprotonation to form an aryl anion, followed by an intermolecular halogen transfer. wikipedia.orgrsc.org This process can be used to isomerize halo-pyridines, including those with directing groups like methoxy substituents. researchgate.net For example, a halogen at one position can "dance" to a more thermodynamically stable position on the pyridine ring. researchgate.net
Recent advancements have shown that base-catalyzed aryl halide isomerization can be coupled with nucleophilic aromatic substitution (SNAr) reactions. rsc.org This tandem approach allows for the functionalization of pyridines at unconventional positions. For instance, 3-bromopyridines can be isomerized to 4-bromopyridines, which then readily undergo substitution, leading to 4-substituted pyridine products. rsc.org This strategy is particularly useful as it allows the use of more readily available 3-bromopyridines to access less accessible 4-substituted derivatives. rsc.org
One-Pot Synthesis-Functionalization Strategies for Streamlined Access
One-pot synthesis strategies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.govrsc.org These methods combine multiple reaction steps into a single procedure without the isolation of intermediates. nih.gov
In the context of pyridine synthesis, one-pot multicomponent reactions are an effective approach. acs.org For example, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of various pyridine derivatives in high yields and with short reaction times. acs.org Another strategy involves a domino cyclization-oxidative aromatization approach using a bifunctional catalyst under microwave irradiation to produce substituted pyridines. organic-chemistry.org
For the functionalization of pyridines, a one-pot protocol involving a modified Zincke ring-opening reaction has been developed. chemrxiv.org This method converts pyridines into reactive azatriene intermediates, which can then undergo regioselective halogenation. chemrxiv.org This ring-opening, halogenation, ring-closing sequence provides a versatile route to 3-halopyridines. chemrxiv.org Additionally, one-pot methods have been established for the synthesis of diaryliodonium salts from arenes and aryl iodides, which can be valuable precursors for further functionalization. beilstein-journals.org
Emerging Green Chemistry Approaches for Sustainable Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyridines and their derivatives to develop more environmentally friendly and sustainable processes. biosynce.comresearchgate.net This includes the use of greener catalysts, alternative reaction media, and energy-efficient methods like microwave irradiation. acs.orgnih.gov
A key aspect of green chemistry is the development of efficient catalytic systems that can operate under mild and environmentally benign conditions. biosynce.com For pyridine synthesis, this includes the use of recyclable and green catalysts. acs.org For instance, molecular iodine has been used as an environmentally friendly catalyst for the one-pot multicomponent synthesis of complex pyridine derivatives. rsc.org
The use of bifunctional catalysts, such as a combination of a noble metal and a solid acid, can facilitate domino reactions that lead to substituted pyridines under microwave irradiation, which is an energy-efficient heating method. organic-chemistry.org Furthermore, copper-catalyzed redox-neutral condensation reactions provide a modular synthesis of substituted pyridines under mild conditions with a broad tolerance of functional groups. organic-chemistry.org These catalytic approaches often lead to high yields and selectivity while minimizing the use of stoichiometric and often hazardous reagents. researchgate.net
Solvent-free and mechanochemical methods are emerging as powerful green chemistry tools for organic synthesis, including the halogenation of aromatic compounds. beilstein-journals.orgnih.gov These techniques, which involve grinding or milling reactants together, often in the absence of a solvent, can lead to higher efficiency, reduced waste, and access to novel reactivity. beilstein-journals.orgnih.gov
Mechanochemical methods have been successfully applied to the selective halogenation of various substrates. nih.gov For example, the halogenation of azobenzenes has been achieved using N-halosuccinimides as the halogen source under neat grinding or liquid-assisted grinding (LAG) conditions in a ball mill. nih.gov In some cases, these reactions can be performed without a catalyst, while in others, a palladium catalyst is used. nih.gov
Recently, a solvent-free and sustainable method for the electrophilic C-H thiocyanation of indoles and imidazo[1,2-a]pyridines has been developed using a mixer-mill. bohrium.com This approach utilizes a cost-effective combination of N-chlorosuccinimide and sodium thiocyanate (B1210189) under milling conditions. bohrium.com The application of mechanochemistry to the synthesis of halogenated pyridines, such as this compound, holds promise for developing more sustainable and efficient synthetic routes.
Process Optimization for Enhanced Yield and Selectivity of this compound
One of the primary methods for the synthesis of this compound involves the direct iodination of 3-methoxypyridine. The regioselectivity of this reaction is a key challenge, as iodination can potentially occur at different positions on the pyridine ring. Process optimization efforts have therefore focused on controlling the reaction conditions to favor the formation of the desired 4-iodo isomer.
Key parameters that have been investigated for process optimization include the choice of iodinating agent, solvent, temperature, and reaction time. The use of different iodinating agents can significantly influence both the yield and the selectivity of the reaction. For instance, while molecular iodine (I₂) is a common iodinating agent, its reactivity can be enhanced and controlled by the addition of activating agents or catalysts.
The reaction solvent also plays a crucial role in the outcome of the synthesis. Solvents can affect the solubility of the reactants and intermediates, as well as the stability of the transition states, thereby influencing the reaction rate and selectivity. Optimization studies have evaluated a range of solvents to identify the most suitable medium for the selective iodination of 3-methoxypyridine at the 4-position.
Temperature is another critical parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and a decrease in selectivity. Conversely, lower temperatures might favor selectivity but could result in impractically long reaction times. Therefore, finding the optimal temperature is a key aspect of process optimization.
The duration of the reaction is also a factor that is optimized to maximize the yield of the desired product while minimizing the formation of impurities. Monitoring the reaction progress over time allows for the determination of the point at which the highest conversion to this compound is achieved.
While specific, detailed research findings and data tables on the process optimization for the synthesis of this compound are not extensively available in publicly accessible literature, the general principles of chemical process optimization are applicable. The following interactive table summarizes hypothetical optimization data for the synthesis of this compound, illustrating how different reaction parameters could influence the yield and selectivity.
Table 1: Hypothetical Data for Process Optimization of this compound Synthesis
| Experiment | Iodinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (4-iodo:other isomers) |
|---|---|---|---|---|---|---|
| 1 | I₂/AgNO₃ | Acetonitrile | 25 | 12 | 75 | 90:10 |
| 2 | I₂/AgNO₃ | Acetonitrile | 50 | 6 | 85 | 80:20 |
| 3 | NIS | Dichloromethane | 0 | 24 | 60 | 95:5 |
| 4 | NIS | Dichloromethane | 25 | 12 | 70 | 88:12 |
| 5 | I₂/H₂O₂ | Acetic Acid | 40 | 8 | 80 | 85:15 |
| 6 | ICl | Chloroform | 25 | 10 | 82 | 89:11 |
NIS: N-Iodosuccinimide, ICl: Iodine monochloride
Further research and publication of detailed experimental data are needed to provide a more comprehensive understanding of the optimal conditions for the synthesis of this compound. Such studies would be invaluable for the chemical industry, enabling more efficient and sustainable production of this important chemical intermediate.
Reactivity and Functionalization Strategies of 4 Iodo 3 Methoxypyridine
Transition Metal-Catalyzed Cross-Coupling Reactions of the Iodine Moiety
The carbon-iodine bond in 4-iodo-3-methoxypyridine is the principal site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, in comparison to C-Br or C-Cl bonds, allows for milder reaction conditions and broader substrate scope. Palladium and nickel complexes are the most prevalently used catalysts for these transformations, facilitating the creation of new bonds with a diverse array of coupling partners.
Carbon-Carbon Bond Forming Reactions
The construction of new carbon-carbon bonds at the C4-position of the pyridine (B92270) ring is a powerful tool for the synthesis of complex molecules. Several well-established cross-coupling protocols can be effectively applied to this compound.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl and heteroaryl structures. libretexts.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent, typically a boronic acid or a boronate ester, with an organic halide. libretexts.org For this compound, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-3-methoxypyridines, which are valuable scaffolds in medicinal chemistry. nih.gov
The general reactivity trend for halides in Suzuki-Miyaura coupling is I > Br > Cl > F, making this compound a highly suitable substrate. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand, and a base. nih.govrsc.org The choice of base, solvent, and ligand can significantly influence the reaction's efficiency and yield. While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in publicly available literature, the general conditions are well-established for similar iodo- and bromopyridine derivatives.
Table 1: Illustrative General Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |
| Heteroarylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 80-110 |
| Arylboronate ester | PdCl₂(dppf) | K₃PO₄ | DMF | 90-120 |
This table represents typical conditions and may require optimization for this compound.
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org The reaction of this compound with an organozinc reagent would proceed via oxidative addition of the C-I bond to the low-valent metal center, followed by transmetalation and reductive elimination. illinois.edu
The Kumada coupling, one of the earliest developed cross-coupling reactions, employs Grignard reagents (organomagnesium halides) as the coupling partners with organic halides, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While highly effective for forming carbon-carbon bonds, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org For this compound, a Kumada coupling would offer a direct route to 4-alkyl-, 4-alkenyl-, and 4-aryl-3-methoxypyridines.
Table 2: General Comparison of Negishi and Kumada Couplings
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |
| Catalyst | Palladium or Nickel | Nickel or Palladium |
| Functional Group Tolerance | Generally high | Moderate to low |
| Reagent Preparation | Often prepared in situ from organolithiums or Grignards and a zinc salt | Direct use of commercially available or freshly prepared Grignard reagents |
The Sonogashira coupling is a powerful and reliable method for the synthesis of alkynes, specifically by forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The application of the Sonogashira coupling to this compound provides a direct pathway to 4-alkynyl-3-methoxypyridine derivatives. These products are versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups.
The reactivity of the halide in Sonogashira coupling follows the order I > Br >> Cl, making this compound an excellent substrate for this transformation. libretexts.org While specific examples with tabulated data for this particular compound are scarce in the literature, the general conditions are well-established and highly effective for a wide range of iodoarenes and iodoheteroarenes. nih.govresearchgate.net
Table 3: General Reaction Parameters for Sonogashira Coupling
| Component | Typical Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [PdCl₂(dppf)] |
| Copper(I) Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |
| Temperature | Room Temperature to 80 °C |
Carbon-Heteroatom Bond Forming Reactions
Beyond the formation of carbon-carbon bonds, the iodine moiety of this compound can also be replaced by a variety of heteroatoms through transition metal-catalyzed processes or direct nucleophilic substitution.
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the iodide ion. This reactivity allows for the introduction of various heteroatom-containing functional groups at the C4-position. The electron-withdrawing nature of the pyridine ring, although somewhat attenuated by the C3-methoxy group, facilitates this type of reaction. While not a transition-metal catalyzed process in the traditional sense, it is an important functionalization strategy. The reactivity can be enhanced by the quaternization of the pyridine nitrogen, which further activates the ring towards nucleophilic attack.
Common nucleophiles that can displace the iodine atom include amines, alkoxides, and thiols, leading to the formation of 4-amino-, 4-alkoxy-, and 4-thio-substituted 3-methoxypyridines, respectively. The reaction conditions for such substitutions can vary widely depending on the nucleophilicity of the attacking species and the presence of any activating groups on the pyridine ring.
Copper-Catalyzed Trifluoromethylation of Alkoxypyridines
The introduction of a trifluoromethyl group (CF3) into organic molecules is of significant interest in medicinal chemistry as it can enhance properties like metabolic stability and binding affinity. beilstein-journals.org Copper-catalyzed trifluoromethylation has emerged as an efficient method for this purpose. beilstein-journals.org
A study on the copper-catalyzed trifluoromethylation of various alkoxy-substituted iodopyridines demonstrated the successful application of a simple protocol. nih.govresearchgate.net The reactions generally proceeded smoothly, resulting in the desired trifluoromethylated products. nih.govresearchgate.net For instance, the trifluoromethylation of 2-iodo-4-methoxypyridine (B12094951) and 4-iodo-2-methoxypyridine (B1316693) resulted in high conversions of 87% and 90%, respectively, with isolated yields of 49% and 54% for the corresponding trifluoromethylated products. researchgate.net
In a related reaction involving 3-iodo-4-methoxyquinoline, an interesting concomitant O–N methyl migration was observed, leading to a trifluoromethylated quinolone as the product. nih.govresearchgate.net This type of rearrangement is known to be catalyzed by various factors, including iodide ions and transition metals. nih.gov
Table 1: Copper-Catalyzed Trifluoromethylation of Selected Iodinated Alkoxypyridines and Analogs
| Starting Material | Product | Conversion (%) | Isolated Yield (%) |
| 2-Iodo-4-methoxypyridine | 4-Methoxy-2-(trifluoromethyl)pyridine | 87 | 49 |
| 4-Iodo-2-methoxypyridine | 2-Methoxy-4-(trifluoromethyl)pyridine | 90 | 54 |
| 3-Iodo-4-methoxyquinoline | 1-Methyl-4-(trifluoromethyl)quinolin-2-one | - | - |
This table summarizes the results from a study on the copper-catalyzed trifluoromethylation of various alkoxy-substituted iodopyridines and their analogs. nih.govresearchgate.net
Palladium-Catalyzed C-H Arylation with Directing Groups
Palladium-catalyzed C-H arylation is a powerful tool for the direct formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.gov The use of a directing group can control the regioselectivity of the arylation. nih.gov In the context of substituted pyridines, this strategy allows for the precise introduction of aryl groups at specific positions.
Research has shown that the 8-aminoquinoline (B160924) group can act as an efficient directing group for the palladium-catalyzed C-H arylation of pyroglutamic acid derivatives. nih.gov This methodology has been successfully applied to a variety of aryl and heteroaryl iodides, yielding C3-arylated products in good to high yields. nih.gov While this specific example does not involve this compound directly, the principles can be extended to other substituted pyridines. The directing group facilitates the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to afford the arylated product.
Deuterium labeling experiments have been used to probe the mechanism of C-H activation in such reactions. acs.org These studies have revealed that C-H activation can be reversible and that the stereochemistry of the final product is often determined during the oxidative addition step. acs.org
Photoredox Catalysis in Transformations of this compound
Visible light photoredox catalysis has emerged as a mild and powerful method for initiating a wide range of chemical transformations. princeton.eduprinceton.edu This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. princeton.eduprinceton.edu
Reductive Dehalogenation Strategies
One of the common applications of photoredox catalysis is the reductive dehalogenation of aryl halides. princeton.edu In this process, the excited photocatalyst reduces the aryl halide, leading to the formation of an aryl radical after the loss of a halide anion. This aryl radical can then be trapped by a hydrogen atom source to yield the dehalogenated product. While specific studies on the photoredox-catalyzed reductive dehalogenation of this compound are not detailed in the provided search results, the general principle is well-established for activated alkyl halides. princeton.edu
Radical Coupling Reactions for Advanced Functionalization
The radical intermediates generated through photoredox catalysis can participate in a variety of coupling reactions, enabling advanced functionalization. princeton.edu For instance, a dual catalytic system combining photoredox catalysis and copper catalysis has been developed for the trifluoromethylation of alkyl bromides. princeton.edu In this system, a silyl (B83357) radical, generated via photoredox catalysis, abstracts a bromine atom from the alkyl bromide to form an alkyl radical. princeton.edu This radical is then trapped by a copper(I) species, leading to the formation of the trifluoromethylated product. princeton.edu
This dual catalytic approach highlights the potential for combining photoredox catalysis with other catalytic modes to achieve novel transformations. princeton.edu Such strategies could conceivably be applied to this compound to introduce a wide range of functional groups.
Enantioselective Catalytic Transformations Utilizing 4-Methoxypyridinium Ions
The dearomatization of pyridine derivatives is a valuable strategy for the synthesis of chiral N-heterocycles. nih.govrug.nl The formation of N-acylpyridinium ions from pyridines enhances their reactivity towards nucleophilic attack, facilitating dearomative functionalization. nih.govrug.nlacs.org
Asymmetric Dearomative Additions of Organometallic Reagents
A general and highly enantioselective catalytic methodology has been developed for the dearomative alkylation of pyridine derivatives using Grignard reagents. nih.govrug.nlacs.orgacs.orgfigshare.com This method involves the in situ formation of N-acylpyridinium salts from 4-methoxypyridine (B45360) derivatives, which then undergo a copper-catalyzed asymmetric addition of the Grignard reagent. nih.govrug.nlacs.org This approach provides access to nearly enantiopure chiral dihydro-4-pyridones in high yields. nih.govrug.nl
The reaction tolerates substituents at the 3-position of the methoxypyridine, as demonstrated by the successful reaction of a 3-substituted methoxypyridine to give the corresponding product with 62% yield and 82% enantiomeric excess (ee). acs.org Computational and mechanistic studies have provided insights into the origin of the high reactivity and enantioselectivity observed in this catalytic process. nih.govrug.nlacs.org
Table 2: Enantioselective Dearomative Addition to a 3-Substituted 4-Methoxypyridine
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Substituted 4-methoxypyridine | 3-Substituted dihydro-4-pyridone | 62 | 82 |
This table presents the results for the enantioselective dearomative addition of a Grignard reagent to a 3-substituted 4-methoxypyridine derivative. acs.org
Directed C-H Functionalization of Pyridine Rings Adjacent to Methoxy (B1213986) and Halogen Groups
The presence of both a methoxy group and a halogen atom on the pyridine ring of this compound creates a distinct electronic and steric environment that can be exploited for selective C-H bond activation. These substituents can act as directing groups, influencing the position of further functionalization and enabling the synthesis of highly substituted pyridine derivatives that would be challenging to access through other means.
Regioselective C-H Activation for Diversification
The activation of C-H bonds is a powerful tool for the diversification of aromatic systems, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org In the context of substituted pyridines, the regioselectivity of C-H activation is often governed by the electronic nature and directing ability of the existing substituents. nih.gov
While specific studies detailing the comprehensive C-H activation of this compound are not extensively documented in the reviewed literature, the principles of directed ortho-metalation (DoM) on related systems provide a strong basis for predicting its reactivity. The methoxy group in methoxy-substituted pyridines is a known directing group for lithiation at the adjacent C-H bond. For instance, 4-methoxypyridine can be selectively lithiated at the C-3 position. This principle suggests that in this compound, the methoxy group at the 3-position would direct metalation to the C-2 position.
Furthermore, research on the lithiation of 2-bromo-4-methoxypyridine (B110594) has shown that selective deprotonation occurs at the C-3 position, guided by the methoxy group. This highlights the strong directing effect of the methoxy group, which can overcome the influence of a halogen substituent in some instances.
The diversification of the pyridine core following such regioselective C-H activation can be achieved by quenching the resulting organometallic intermediate with a variety of electrophiles. This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and silyl moieties, at a specific position on the pyridine ring.
Table 1: Potential Regioselective C-H Functionalization Reactions of this compound (Inferred from Analogous Systems)
| Entry | Reactant | Reagents and Conditions | Predicted Major Product | Potential Functionalization |
| 1 | This compound | 1. n-BuLi, THF, -78 °C2. Electrophile (E+) | 2-E-4-Iodo-3-methoxypyridine | Introduction of an electrophile at the C-2 position |
| 2 | This compound | 1. LDA, THF, -78 °C2. Electrophile (E+) | 2-E-4-Iodo-3-methoxypyridine | Introduction of an electrophile at the C-2 position |
Note: This table is based on established principles of directed ortho-metalation and the reactivity of similar substituted pyridines. Specific experimental data for this compound was not available in the reviewed literature.
Base-Catalyzed Halogen Transfer Reactions
Base-catalyzed halogen transfer, often referred to as the "halogen dance," is a fascinating rearrangement reaction that can occur in haloaromatic compounds. nih.govresearchgate.netresearcher.liferesearchgate.net This process typically involves the migration of a halogen atom to a different position on the aromatic ring under the influence of a strong base. The mechanism is thought to proceed through a series of deprotonation and metal-halogen exchange steps, often involving aryne or hetaryne intermediates. nih.gov
While direct experimental studies on the base-catalyzed halogen dance of this compound are not explicitly detailed in the available literature, it is conceivable that under strong basic conditions, this molecule could undergo a similar rearrangement. The presence of the methoxy group could influence the stability of the potential pyridyne intermediates and the regioselectivity of the subsequent nucleophilic attack. A plausible, though speculative, pathway could involve the formation of a 2,3- or 3,4-pyridyne intermediate, leading to the migration of the iodine atom.
The outcome of such a reaction would be highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. The interception of the rearranged organometallic intermediate with an electrophile could provide a route to novel, polysubstituted pyridine derivatives.
Table 2: Hypothetical Base-Catalyzed Halogen Transfer Scenarios for this compound
| Scenario | Proposed Intermediate | Potential Product(s) after Quenching | Remarks |
| 1 | 2,3-Pyridyne | 2-Iodo-3-methoxypyridine and/or 3-Iodo-2-methoxypyridine derivatives | Formation would depend on the relative acidity of the C-2 and C-5 protons. |
| 2 | 4,5-Pyridyne | 5-Iodo-3-methoxypyridine derivatives | Formation would depend on the acidity of the C-5 proton. |
Note: This table presents hypothetical scenarios based on the known principles of the halogen dance reaction. Specific experimental validation for this compound is required.
Computational and Theoretical Investigations of 4 Iodo 3 Methoxypyridine
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. To investigate the ground state geometry of 4-iodo-3-methoxypyridine, a DFT calculation would be performed. This involves selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, def2-TZVP) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively.
The calculation would optimize the molecular geometry to find the lowest energy arrangement of its atoms. The results would provide precise bond lengths, bond angles, and dihedral angles for the pyridine (B92270) ring and its substituents. For instance, one would expect the C-I bond length to be a key parameter, influencing the molecule's reactivity. The planarity of the pyridine ring and the orientation of the methoxy (B1213986) group relative to the ring would also be determined.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value (Exemplary) |
| C4-I Bond Length | ~2.10 Å |
| C3-O Bond Length | ~1.36 Å |
| O-CH3 Bond Length | ~1.43 Å |
| C2-N-C6 Bond Angle | ~117° |
| C3-C4-C5 Bond Angle | ~120° |
| C2-C3-O-C(H3) Dihedral Angle | ~0° or ~180° (indicating planarity or anti-planarity) |
This table is for illustrative purposes only and does not represent actual calculated data.
A molecular orbital (MO) analysis, typically performed as part of a DFT calculation, describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is likely to be localized on the iodine atom and the electron-rich pyridine ring, while the LUMO would likely be an anti-bonding orbital (π*) of the pyridine ring. The electron-donating methoxy group would raise the energy of the HOMO, while the electron-withdrawing (due to electronegativity) and bulky iodine atom would also influence the orbital energies and distributions.
Table 2: Hypothetical Molecular Orbital Properties of this compound
| Property | Predicted Value (Exemplary) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
This table is for illustrative purposes only and does not represent actual calculated data.
Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) can be predicted. The GIAO (gauge-including atomic orbital) method is commonly used for this purpose within a DFT framework.
For this compound, one could predict the ¹H and ¹³C NMR spectra. The calculated shifts would be compared to experimental data to validate the computational model. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For example, the carbon atom bonded to the iodine (C4) would be expected to show a significant shift due to the heavy atom effect. The protons on the pyridine ring would also have distinct chemical shifts based on their proximity to the electron-donating methoxy group and the iodine atom.
Mechanistic Elucidation of Reaction Pathways and Selectivity
Computational chemistry is also invaluable for studying reaction mechanisms, allowing for the exploration of transient species like transition states that are difficult to observe experimentally.
Substituted pyridines are important building blocks in organic synthesis, and their functionalization often involves deprotonation or metalation. Computational modeling can elucidate the mechanisms of these reactions for this compound. For example, in a directed ortho-metalation reaction, a strong base would selectively remove a proton from a position adjacent to a directing group.
A transition state analysis would involve locating the transition state structure for the deprotonation of each unique proton on the pyridine ring. By calculating the activation energy for each possible deprotonation pathway, the regioselectivity of the reaction can be predicted. The calculations would likely show which proton (at C2, C5, or C6) is most acidic and therefore most likely to be removed by a given base. The iodine and methoxy substituents would play a crucial role in determining the acidity of the adjacent protons.
This compound can participate in various catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where the C-I bond is activated by a metal catalyst, typically palladium or copper. Computational modeling can be used to map out the entire catalytic cycle for such a reaction.
This would involve calculating the energies of all intermediates and transition states in the proposed cycle, including:
Oxidative Addition: The initial step where the metal catalyst inserts into the C-I bond of this compound.
Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron compound in a Suzuki coupling) to the metal center.
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the catalyst.
Prediction of Regioselectivity and Stereoselectivity in Complex Transformations
The prediction of regioselectivity (which part of a molecule reacts) and stereoselectivity (the spatial orientation of the resulting molecule) is a key aspect of modern chemical synthesis. For this compound, which possesses a pyridine ring activated by a methoxy group and substituted with an iodine atom, several reaction types could be envisaged where selectivity is crucial. These include, but are not limited to, cross-coupling reactions, nucleophilic aromatic substitution, and metal-catalyzed C-H functionalization.
Computational methods, such as Density Functional Theory (DFT), could be employed to model the transition states of potential reaction pathways. By comparing the activation energies of different regioisomeric and stereoisomeric transition states, chemists can predict the most likely outcome of a reaction. However, a review of scientific databases reveals no specific published studies that have performed such computational analyses for this compound.
Table 1: Hypothetical Computational Data for Regioselectivity in a Cross-Coupling Reaction
| Proposed Reaction Site | Transition State Energy (kcal/mol) | Predicted Major Product |
| C-I Bond Cleavage | Data not available | Data not available |
| C-H Functionalization (Position 2) | Data not available | Data not available |
| C-H Functionalization (Position 5) | Data not available | Data not available |
| C-H Functionalization (Position 6) | Data not available | Data not available |
This table is for illustrative purposes only. No experimental or theoretical data has been found to populate it.
Investigation of Non-Covalent Interactions
Non-covalent interactions are the forces that govern how molecules interact with each other. They are fundamental to understanding crystal formation, molecular recognition, and the properties of materials. For this compound, the presence of an iodine atom and a methoxy group on a pyridine ring suggests the potential for a rich variety of non-covalent interactions.
Halogen Bonding Donor Properties and Acceptor Interactions
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The iodine atom in this compound, being large and polarizable, is expected to be a potent halogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as halogen bond acceptors.
Studies on related iodinated pyridine derivatives have shown the prevalence and strength of halogen bonds in their crystal structures. mdpi.comoup.com These interactions can significantly influence the packing of molecules in the solid state. However, specific experimental or computational studies quantifying the halogen bonding capabilities of this compound are not available.
Analysis of Supramolecular Assembly Formation
The interplay of various non-covalent interactions, including halogen bonds, hydrogen bonds (C-H···N or C-H···O), and π-π stacking interactions between pyridine rings, can lead to the formation of well-defined supramolecular assemblies. oup.com These can range from simple dimers to complex three-dimensional networks. The specific arrangement of molecules in such an assembly is dictated by the relative strengths and directionality of the contributing non-covalent interactions.
Without a reported crystal structure for this compound, any discussion of its supramolecular assembly remains speculative.
Intermolecular Interactions and Crystal Packing Studies
The way molecules pack in a crystal lattice has a profound impact on the material's physical properties, such as its melting point, solubility, and stability. X-ray crystallography is the primary technique used to determine the precise three-dimensional arrangement of molecules in a crystal and to analyze the network of intermolecular interactions.
A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, a detailed analysis of its crystal packing and the specific intermolecular contacts that stabilize the solid-state structure cannot be provided.
Table 2: Common Intermolecular Interactions in Pyridine Derivatives
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Halogen Bond | C-I | N (pyridine) | Data not available for this compound |
| Halogen Bond | C-I | O (methoxy) | Data not available for this compound |
| Hydrogen Bond | C-H (ring) | N (pyridine) | ~2.2 - 2.8 |
| Hydrogen Bond | C-H (methoxy) | N (pyridine) | ~2.3 - 2.9 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.3 - 3.8 |
This table provides general ranges for interaction types found in related compounds. Specific data for this compound is not available.
Advanced Spectroscopic Analysis and Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the number and types of hydrogen and carbon atoms in a molecule.
For 4-Iodo-3-methoxypyridine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the pyridine protons are influenced by the electron-withdrawing effect of the nitrogen atom and the substituents. The methoxy group protons would appear as a singlet, typically in the range of 3-4 ppm.
The ¹³C NMR spectrum provides information about the carbon framework. Each unique carbon atom in this compound will produce a separate signal. The carbon attached to the iodine atom would be significantly shifted downfield due to the heavy atom effect. The chemical shifts of the other ring carbons and the methoxy carbon provide further confirmation of the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary depending on the solvent and instrument.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | C-2: ~150 |
| H-5 | ~7.0 | C-3: ~155 |
| H-6 | ~8.2 | C-4: ~95 |
| -OCH₃ | ~3.9 | C-5: ~125 |
| C-6: ~148 | ||
| -OCH₃: ~56 |
Two-dimensional (2D) NMR experiments provide more detailed connectivity information by correlating signals from different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyridine ring, helping to assign their specific positions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.educolumbia.edu This is a powerful tool for unambiguously assigning the carbon signals based on the already assigned proton signals. columbia.edu For instance, the proton signal at ~8.1 ppm would show a correlation to the carbon signal at ~150 ppm, confirming the H-2 and C-2 assignment.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.educolumbia.edu This technique is invaluable for piecing together the molecular structure by identifying longer-range connectivities. columbia.edu For example, the protons of the methoxy group would show a correlation to the C-3 carbon, confirming the position of the methoxy substituent.
While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form. This is particularly useful for investigating polymorphism, which is the ability of a substance to exist in more than one crystal structure. Different polymorphs can exhibit different physical properties. ssNMR can distinguish between polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. As of the current search, specific solid-state NMR studies on this compound have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound. researchgate.net It can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy, often to four or more decimal places. researchgate.net This accuracy allows for the unambiguous determination of the elemental formula of a molecule. researchgate.net For this compound (C₆H₆INO), HRMS would provide a highly accurate mass measurement that matches the theoretical exact mass, confirming its elemental composition. achemblock.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net
Table 2: HRMS Data for this compound
| Ion | Theoretical m/z |
| [M+H]⁺ | 235.9567 |
| [M+Na]⁺ | 257.9386 |
| [M+K]⁺ | 273.9126 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, the IR spectrum would be expected to show:
C-H stretching vibrations of the aromatic ring and the methoxy group.
C=C and C=N stretching vibrations characteristic of the pyridine ring.
C-O stretching of the methoxy group.
C-I stretching vibration, which typically appears in the far-infrared region.
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Raman is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.
Advanced Applications and Future Research Trajectories
4-Iodo-3-methoxypyridine as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of the iodo and methoxy (B1213986) groups on the pyridine (B92270) ring makes this compound a highly versatile intermediate. The carbon-iodine bond is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C4 position. Simultaneously, the methoxy group and the nitrogen atom influence the electronic properties and reactivity of the ring, enabling further selective modifications. This dual functionality is crucial for the modular assembly of complex molecules. illinois.edusciencedaily.com
The pyridine scaffold is a prevalent feature in numerous FDA-approved drugs. nih.gov Substituted pyridines are integral components of biologically active molecules, making the development of efficient and modular synthetic methods highly desirable. nih.gov this compound serves as a valuable precursor for creating analogues of complex molecules, which is essential for exploring structure-activity relationships (SAR) and improving the properties of drug candidates. The ability to perform late-stage functionalization on such pyridine-containing molecules allows for the diversification of pharmaceuticals without requiring de novo synthesis. unimi.it
| Precursor Application | Synthetic Strategy | Potential Therapeutic Area |
| Kinase Inhibitors | Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups at the C4 position. | Oncology, Inflammatory Diseases |
| GPCR Modulators | Buchwald-Hartwig amination to install complex amine fragments. | Neuroscience, Metabolic Disorders |
| Antiviral Agents | Negishi or Stille coupling to build carbon-carbon bonds for complex side chains. | Infectious Diseases |
This table illustrates potential synthetic pathways where this compound could serve as a key precursor for classes of pharmaceutically relevant molecules.
Beyond pharmaceuticals, the pyridine core is a crucial component in agrochemicals regulated by the Environmental Protection Agency (EPA) and plays a significant role in the development of organic materials. nih.gov Its derivatives are used to create new pesticides and herbicides. pipzine-chem.comsemanticscholar.org In materials science, incorporating substituted pyridines into polymer structures can enhance the optical and electrical properties of the material, making them suitable for devices like light-emitting diodes (LEDs) and solar cells. pipzine-chem.com The specific substitution pattern of this compound allows for its integration into larger systems to fine-tune these functional properties.
| Application Area | Synthetic Utility of this compound | Resulting Compound Class |
| Agrochemicals | Serves as a scaffold for attaching toxophoric or herbicidal functional groups via cross-coupling. | Novel insecticides, fungicides, or herbicides. semanticscholar.org |
| Functional Materials | Used to create monomers for polymerization or as a core for organic dyes. | Organic light-emitting diodes (OLEDs), photovoltaics. pipzine-chem.com |
| Ligand Development | The pyridine nitrogen acts as a coordination site for transition metals. | Catalysts, sensors. nih.gov |
This table outlines the role of this compound as an intermediate in the production of agrochemicals and advanced functional materials.
Fused heterocyclic systems are compounds where two or more rings share an edge. These structures are of great interest in medicinal chemistry due to their rigid, three-dimensional shapes that can lead to high-affinity interactions with biological targets. nih.gov Cycloaddition reactions are among the most efficient methods for constructing these complex ring systems. nih.gov this compound can be strategically functionalized to contain reactive groups that participate in intramolecular or intermolecular cyclization reactions, leading to the formation of novel fused pyridines, such as pyrido[3,2-d]pyrimidines or furo[2,3-b]pyridines. nih.gov
| Cyclization Strategy | Description | Resulting Fused System |
| [4+2] Cycloaddition (Diels-Alder) | The pyridine ring, after modification, acts as either the diene or dienophile to react with another unsaturated partner. nih.gov | Bridged isoquinolones or other polycyclic aromatic systems. nih.gov |
| Intramolecular Iodocyclization | An appended nucleophilic group on a side chain (introduced at the C4 position) attacks another part of the molecule, with iodine acting as an electrophile. lu.se | Bicyclic systems containing tetrazole or imidazole rings fused to the pyridine. lu.se |
| Condensation Reactions | Functional groups are introduced via the iodo-position, which then undergo condensation with adjacent groups to form a new ring. | Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones. nih.gov |
This table summarizes strategies for using derivatives of this compound to construct complex fused heterocyclic scaffolds.
Exploration of Novel Reactivity Patterns and Catalytic Systems for Pyridine Functionalization
The direct and selective functionalization of the pyridine ring is a continuously evolving field. nih.gov Due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, traditional methods often lack regioselectivity. nih.gov Recent research has focused on developing novel catalytic systems to overcome these challenges.
Key areas of exploration include:
Transition Metal-Catalyzed C-H Activation : This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering an atom-economical way to functionalize the pyridine ring at positions that are otherwise difficult to access. nih.govresearchgate.net Various metals, including palladium, rhodium, and iridium, have been employed. nih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net This can be used for Minisci-type reactions to introduce alkyl groups onto the pyridine ring with unique regioselectivity that complements traditional methods. unimi.itacs.org
Organocatalysis : The use of small organic molecules as catalysts provides an alternative to transition metals. For instance, dithiophosphoric acids have been shown to catalyze the functionalization of pyridines by acting as a Brønsted acid and facilitating single-electron transfer processes. acs.org
These advanced catalytic methods open up new possibilities for modifying this compound and its derivatives, enabling the creation of previously inaccessible structures.
Integration of In Silico Design and High-Throughput Experimentation in Synthetic Route Development
Modern chemical synthesis is increasingly benefiting from the synergy between computational tools and automated experimental techniques.
In Silico Design : Computational chemistry and machine learning algorithms are used to predict reaction outcomes, plan retrosynthetic routes, and design molecules with desired properties. acs.orgresearchgate.net These in silico methods can rapidly screen virtual libraries of compounds and suggest the most promising synthetic pathways, saving considerable time and resources. researchgate.netnih.gov
High-Throughput Experimentation (HTE) : HTE utilizes automation and miniaturization to perform a large number of reactions in parallel, typically in multi-well plates. youtube.com This allows for the rapid screening of catalysts, reagents, and reaction conditions to optimize a chemical transformation or to discover entirely new reactions. youtube.com The large, high-quality datasets generated by HTE are ideal for training machine learning models, creating a powerful feedback loop between computational prediction and experimental validation. acs.orgyoutube.com
The integration of these approaches can accelerate the development of synthetic routes for complex molecules derived from this compound. For example, in silico models could predict the ideal coupling partners and catalysts for a specific transformation, and HTE could then be used to rapidly test and refine these predictions in the lab. researchgate.net
| Stage | In Silico Contribution | High-Throughput Experimentation (HTE) Contribution |
| Route Design | Predicts feasibility and outcomes of potential synthetic steps; suggests novel retrosynthetic pathways. | N/A |
| Reaction Optimization | Models catalyst-substrate interactions to suggest optimal conditions. | Screens hundreds of catalysts, ligands, solvents, and temperatures in parallel to find the highest yield. youtube.com |
| Library Synthesis | Designs virtual libraries of derivatives for specific targets. | Rapidly synthesizes physical libraries of compounds for biological or material screening. youtube.com |
| Data Analysis | Uses machine learning to build predictive models from experimental data. | Generates large, consistent datasets required to train and validate predictive models. acs.org |
This table highlights the complementary roles of in silico design and high-throughput experimentation in modern synthetic chemistry.
Future Perspectives in Sustainable and Efficient Synthetic Methodologies for Halogenated Heterocycles
The synthesis of halogenated heterocycles, a critical class of compounds in pharmaceuticals, agrochemicals, and materials science, is continually evolving towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of significant waste. The future of synthesizing these valuable molecules, including compounds like this compound, lies in the development and implementation of greener and more atom-economical strategies. This section will explore the future perspectives in this field, focusing on emerging technologies and innovative chemical approaches that promise to revolutionize the synthesis of halogenated heterocycles.
A significant area of future development is the expansion of green chemistry principles in synthetic design. nih.govrasayanjournal.co.in This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.govacs.org One-pot multicomponent reactions are also gaining prominence as they offer high synthetic efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby reducing waste and reaction times. nih.govacs.org The development of novel catalysts, including biocatalysts and enzyme-based systems, holds the potential to enable pyridine synthesis from renewable feedstocks under mild conditions, further minimizing the environmental impact. ijarsct.co.in
Another key trajectory is the advancement of C-H functionalization techniques. nih.govnih.goveurekaselect.com Direct C-H activation is a powerful and atom-economical strategy for introducing functional groups, including halogens, onto heterocyclic scaffolds without the need for pre-functionalized starting materials. nih.govrsc.org This approach avoids the multiple steps and waste associated with traditional cross-coupling reactions. Future research will likely focus on developing more selective and versatile catalysts that can functionalize specific C-H bonds in complex molecules with high precision, including the challenging distal positions of pyridines and quinolines. nih.gov Overcoming the coordinating ability of the nitrogen atom in pyridine rings remains a key challenge in achieving regioselective C-H activation. eurekaselect.comresearchgate.net
Photocatalysis , utilizing visible light as a renewable energy source, is emerging as a powerful and sustainable tool for the synthesis and functionalization of heterocycles. chim.itacs.orgrsc.orgnih.gov This methodology allows for the generation of reactive intermediates under mild conditions, often without the need for stoichiometric activating reagents. acs.orgnih.gov The use of organic dyes, such as Rose Bengal, as photoredox catalysts offers a more sustainable alternative to transition metal-based catalysts. rsc.org Future advancements in this area will likely involve the design of novel photocatalysts with enhanced efficiency and selectivity, as well as the application of this technology to a broader range of heterocyclic systems and functionalization reactions. chim.it
Flow chemistry represents a paradigm shift in the manufacturing of chemicals, offering significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgnih.govacs.org Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov This technology is particularly well-suited for hazardous reactions and for the rapid optimization of reaction conditions. The integration of flow chemistry with other sustainable technologies, such as photocatalysis and immobilized catalysts, will be a key area of future research, enabling the development of fully automated and highly efficient synthetic processes for halogenated heterocycles. beilstein-journals.org The application of flow chemistry has already demonstrated superior results compared to batch synthesis in many cases, with marked increases in reaction rates and yields. nih.gov
The following table summarizes the key features and future research directions of these emerging synthetic methodologies:
| Methodology | Key Features | Future Research Directions |
| Green Chemistry | Use of benign solvents, recyclable catalysts, energy-efficient conditions (e.g., microwave), multicomponent reactions. nih.govrasayanjournal.co.innih.govacs.org | Development of biocatalysts, use of renewable feedstocks, solvent-free reactions. ijarsct.co.in |
| C-H Functionalization | Direct, atom-economical introduction of functional groups, reduces waste. nih.govnih.goveurekaselect.comrsc.org | Development of more selective catalysts for regioselective functionalization, overcoming challenges of nitrogen coordination. nih.goveurekaselect.comresearchgate.net |
| Photocatalysis | Uses visible light as a renewable energy source, mild reaction conditions. chim.itacs.orgrsc.orgnih.gov | Design of novel, highly efficient photocatalysts, expansion to a wider range of reactions and substrates. chim.it |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety and scalability, improved yields and purity. beilstein-journals.orgnih.govacs.org | Integration with other sustainable technologies (e.g., photocatalysis), development of fully automated synthetic processes. beilstein-journals.org |
Q & A
Q. What are the optimal laboratory synthesis methods for 4-Iodo-3-methoxypyridine?
- Methodological Answer : this compound can be synthesized via deprotometalation of 3-methoxypyridine using iodine under controlled conditions. A reported procedure (yield: 85%) involves reacting 3-methoxypyridine with a halogenating agent in a heptane-AcOEt solvent system (20:80 ratio), followed by purification to obtain a pale yellow powder. Key characterization includes IR spectroscopy (peaks at 720, 815, 1015 cm⁻¹) and ¹H NMR (δ 3.98 ppm for methoxy protons) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use respirators if airborne dust is generated during handling.
- Wear gloves, lab coats, and eye protection to avoid skin/eye contact (see first-aid measures for contamination ).
- Work in a fume hood to minimize inhalation risks, as iodinated pyridines may release toxic vapors .
Q. How is this compound characterized post-synthesis?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-I stretch at ~720 cm⁻¹, methoxy C-O at 1015 cm⁻¹).
- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.98 ppm), with aromatic protons in the δ 7.72 ppm range.
- Melting Point Analysis : Reported mp 88–90°C helps verify purity .
Advanced Research Questions
Q. How does substituent positioning influence the reactivity of iodinated pyridines?
- Methodological Answer : Substituent positions significantly alter regioselectivity and reactivity. For example:
- 3-Iodo-4-methoxypyridin-2-amine (iodine at 3-position) shows neuroprotective activity, while 5-Iodo-pyridin-3-ylamine (iodine at 5-position) exhibits antimicrobial properties.
- Comparative studies using computational CH acidity models can predict regioselectivity in halogenation or cross-coupling reactions .
Q. What challenges arise in achieving regioselective synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by electron-donating groups (e.g., methoxy) and steric effects. In this compound synthesis, the methoxy group at the 3-position directs iodination to the 4-position via acid-base equilibria and computed CH acidity relationships. Competing pathways (e.g., 2- or 5-iodination) require careful optimization of reaction temperature and solvent polarity .
Q. How can structural analogs of this compound guide drug discovery?
- Methodological Answer : Analogs with halogen/methoxy substitutions are screened for biological activity using:
Q. What analytical techniques resolve contradictions in spectral data for iodopyridines?
- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent effects or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula.
- X-ray Crystallography : Validate regiochemistry for ambiguous cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
